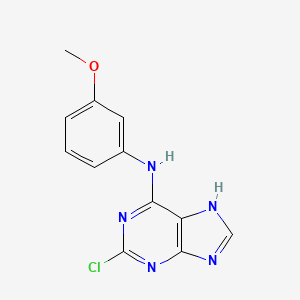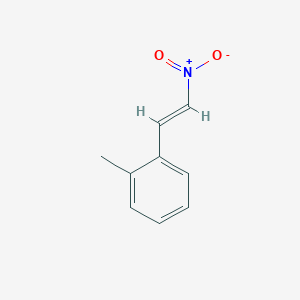![molecular formula C10H10Cl2N2O B2825307 [4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2361839-00-9](/img/structure/B2825307.png)
[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that features a chlorinated phenyl group attached to an oxazole ring, which is further linked to a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated benzene derivative reacts with the oxazole intermediate.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of oximes or nitriles.
Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the conditions and reagents used.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Biochemical Probes: Used as a probe to study enzyme activities and protein interactions due to its reactive functional groups.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of [4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For instance, the methanamine group can form hydrogen bonds or ionic interactions, while the oxazole ring can participate in π-π stacking interactions.
相似化合物的比较
[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness:
Functional Group Diversity: The presence of both the oxazole ring and the methanamine group provides unique reactivity and interaction potential.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of [4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride, its preparation, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)9-6-14-13-10(9)5-12;/h1-4,6H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWGULIRGXGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2825225.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)
![4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B2825231.png)
![5-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2825232.png)



![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)




